

# Spectroscopic Profile of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1269253

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** (CAS No: 35973-17-2), a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available predicted spectroscopic data and outlines standard experimental protocols for acquiring such data.

## Compound Information

Property	Value
Chemical Name	8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNO <sub>3</sub>
Molecular Weight	268.06 g/mol
Canonical SMILES	<chem>C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O</chem>
InChI Key	NKUGXZLINWIUOR-UHFFFAOYSA-N

## Spectroscopic Data

While experimental spectroscopic data for **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** is not readily available in publicly accessible databases, this section presents predicted data and expected spectral features based on the compound's structure and known data for similar quinoline derivatives.

## Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** are presented below. This data is computationally generated and provides expected values for experimental analysis.<sup>[1]</sup>

Adduct Ion	Predicted $m/z$
$[M+H]^+$	267.9604
$[M+Na]^+$	289.9423
$[M-H]^-$	265.9458
$[M+NH_4]^+$	284.9869
$[M+K]^+$	305.9163

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen ( $^1H$  NMR) and carbon ( $^{13}C$  NMR) atoms.

Note: The following NMR data is predicted based on the chemical structure and typical chemical shifts for quinoline and carboxylic acid moieties. Experimental verification is required.

$^1H$  NMR (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~8.9 - 9.1	s	H2
~8.2 - 8.4	d	H5
~7.6 - 7.8	t	H6
~7.9 - 8.1	d	H7
~12.0 - 13.0	br s	-COOH
~11.0 - 12.0	br s	-OH

#### <sup>13</sup>C NMR (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~170 - 175	-COOH
~160 - 165	C4
~145 - 150	C2
~140 - 145	C8a
~130 - 135	C7
~125 - 130	C5
~120 - 125	C6
~115 - 120	C8
~110 - 115	C4a
~105 - 110	C3

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid)
~3200	Broad, Medium	O-H stretch (Phenolic)
~3100 - 3000	Medium	C-H stretch (Aromatic)
1720 - 1680	Strong	C=O stretch (Carboxylic acid)
1620 - 1580	Medium	C=C stretch (Aromatic)
1450 - 1400	Medium	C-O-H bend (Carboxylic acid)
1300 - 1200	Strong	C-O stretch (Carboxylic acid)
~1200	Medium	C-O stretch (Phenolic)
~800 - 750	Strong	C-H bend (Aromatic)
~700 - 600	Medium	C-Br stretch

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** for <sup>1</sup>H NMR analysis, and 20-25 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, as the compound may have limited solubility in CDCl<sub>3</sub>) in a clean, dry NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field strength.
  - Pulse Program: Standard single-pulse sequence (e.g., zg30).
  - Number of Scans: 16-64 (or more for dilute samples).
  - Relaxation Delay (d1): 1-5 seconds.
  - Spectral Width: -2 to 16 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or corresponding frequency for the available  $^1\text{H}$  field strength.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay (d1): 2-10 seconds.
  - Spectral Width: 0 to 220 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale to the TMS signal (0 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
  - Record a background spectrum of the empty ATR accessory.
- Sample Analysis:
  - Place a small amount of the solid **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** powder directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing:

- The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

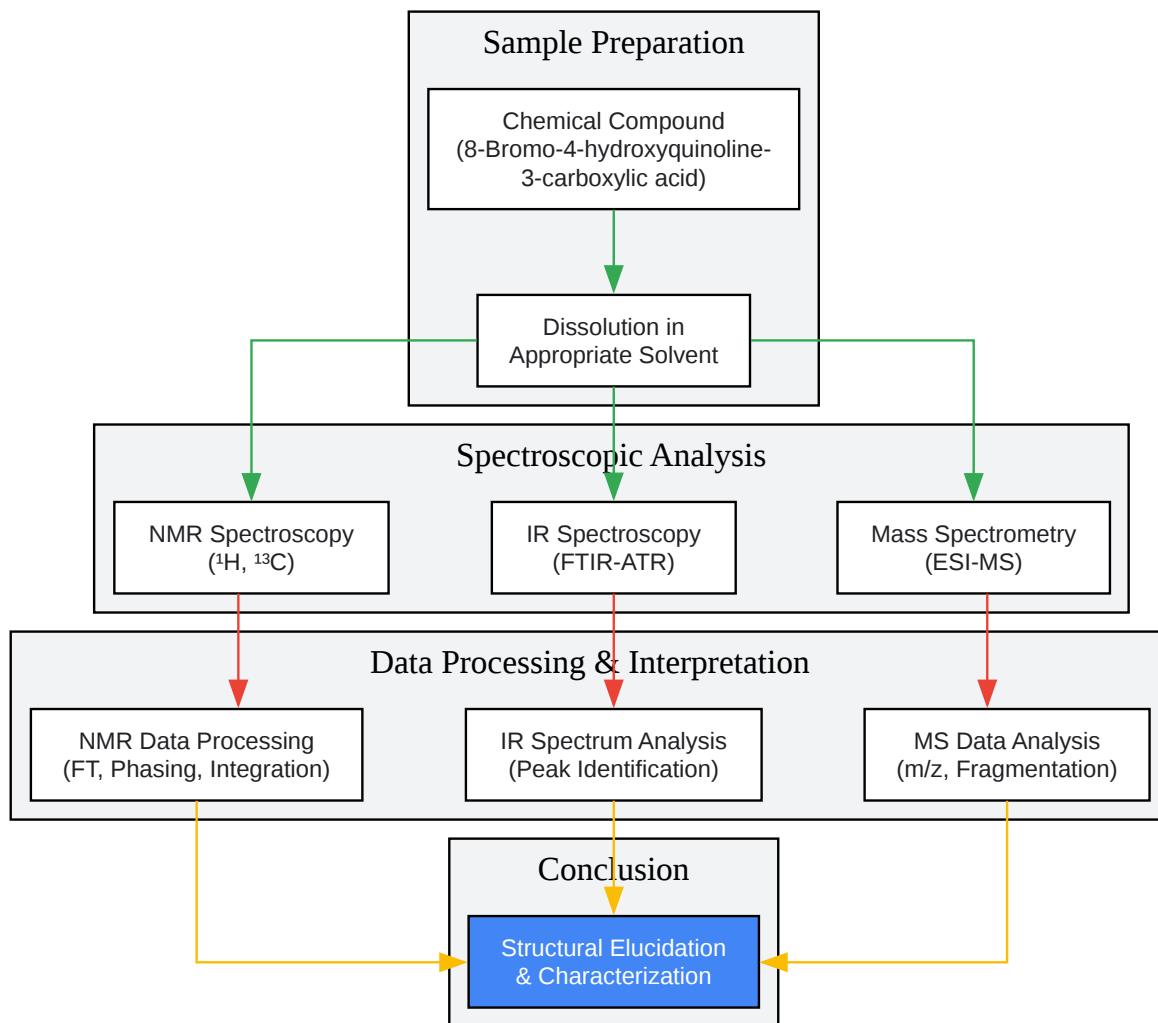
- Sample Preparation:
  - Prepare a dilute solution of **8-Bromo-4-hydroxyquinoline-3-carboxylic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
  - A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to the solvent to enhance ionization.
- Instrument Parameters:
  - Ionization Source: Electrospray Ionization (ESI).
  - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
  - Ionization Mode: Positive and/or negative ion mode.
  - Mass Range: m/z 50 - 500.
  - Capillary Voltage: 3-5 kV.
  - Drying Gas (N<sub>2</sub>) Flow and Temperature: Optimized for the specific instrument and solvent system.
- Data Acquisition and Processing:

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Acquire the mass spectrum.
- Analyze the spectrum to identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ) and other adducts.
- If fragmentation data is desired (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.





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A generalized workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. PubChemLite - 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C<sub>10</sub>H<sub>6</sub>BrNO<sub>3</sub>)  
[pubchemlite.lcsb.uni.lu]
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